2-(7H-purin-6-yl)guanidine is a compound with the molecular formula CHN, characterized as a derivative of guanidine. This compound is notable for its high basicity and ability to form hydrogen bonds, which contribute to its reactivity and interactions in various chemical environments. It has gained attention for its potential applications in scientific research, particularly in organic synthesis and biochemistry.
2-(7H-purin-6-yl)guanidine can be sourced from chemical suppliers and is classified under nitrogen-containing heterocycles, specifically as a purine derivative. Its structure includes a purine ring fused to a guanidine moiety, positioning it within a group of compounds that exhibit significant biological and chemical activity .
The synthesis of 2-(7H-purin-6-yl)guanidine can be achieved through several established methods, primarily involving the reaction of an amine with an activated guanidine precursor. One common synthetic route involves:
Industrial synthesis often utilizes transition-metal-catalyzed reactions or catalytic guanylation processes due to their efficiency and scalability. These methods allow the production of guanidines in high yields while minimizing by-products .
The molecular structure of 2-(7H-purin-6-yl)guanidine features a purine ring system attached to a guanidine group. The structural representation can be described by its InChI key (WDNNRYVUSSAUPC-UHFFFAOYSA-N), which provides insight into its connectivity and stereochemistry.
2-(7H-purin-6-yl)guanidine undergoes various chemical reactions including:
Common reagents used in these reactions include thiourea derivatives and coupling reagents. The products formed depend on the specific conditions applied during the reactions, such as temperature and solvent choice .
The mechanism of action for 2-(7H-purin-6-yl)guanidine involves its interaction with biological macromolecules like DNA and proteins. The compound's high basicity facilitates hydrogen bonding with nucleic acids and amino acids, potentially influencing their structural integrity and biological functions. This interaction may lead to alterations in cellular processes such as replication and transcription .
2-(7H-purin-6-yl)guanidine is typically presented as a solid at room temperature. Specific physical properties may include:
The compound exhibits high solubility in polar solvents due to its ionic nature stemming from the guanidine group. Its reactivity profile suggests it can participate in various organic transformations typical of nitrogen-rich heterocycles .
2-(7H-purin-6-yl)guanidine has several scientific applications:
Research continues to explore its efficacy as an anticancer agent and other therapeutic applications due to its structural similarities to biologically active molecules .
Guanidine—a nitrogen-rich functional group with the formula (H₂N)₂C=NH—has been a cornerstone of medicinal chemistry for over a century. Its strong basicity (pKa ~13.6) and ability to form multiple hydrogen bonds make it an exceptional pharmacophore for biomolecular recognition. Historically, guanidine-containing natural products like galegine (from Galega officinalis) paved the way for synthetic derivatives with optimized bioactivity [1]. By the mid-20th century, guanidine drugs emerged for diverse indications:
Contemporary research reveals guanidine’s versatility in oncology and infectious diseases. Guanidine derivatives exhibit multimodal mechanisms, including:
Table 1: Clinically Approved Guanidine-Containing Drugs
Drug Name | Therapeutic Class | Key Structural Feature |
---|---|---|
Metformin | Antidiabetic | Dimethylbiguanide |
Chlorhexidine | Antiseptic | Bisbiguanide |
Streptomycin | Antibiotic | Guanidino-streptose subunit |
β-Guanidinopropionic acid | Metabolic modulator | Monosubstituted guanidine |
The advent of guanidine bioisosteres (e.g., aminopyrimidines, cyclic imidazolines) addressed limitations like metabolic instability while preserving hydrogen-bonding capacity [7]. This evolutionary trajectory set the stage for hybrid architectures like 2-(7H-purin-6-yl)guanidine.
Purines—bicyclic heterocycles comprising fused pyrimidine and imidazole rings—are fundamental to cellular biochemistry as components of ATP, GTP, DNA, RNA, and coenzymes. This inherent biocompatibility underpins their therapeutic utility:
Structurally, purines offer three key synthetic handles:
Table 2: Purine Derivatives in Clinical Development
Compound | Modification | Primary Activity | Mechanistic Insight |
---|---|---|---|
Cl-IB-MECA (CF102) | N⁶-(3-Iodobenzyl)-2-chloro | Anticancer (HCC) | A₃ adenosine receptor agonism |
Roscovitine | C2, N9 bis-substituted | CDK inhibition | Competes with ATP binding |
N-(Purin-6-yl)glycyl-(S)-glutamic acid | C6 dipeptide conjugate | Antimycobacterial | Disrupts M. tuberculosis H37Rv growth |
Recent work highlights 6-(2-aminopurinyl) dipeptides as potent antitubercular agents (MIC 3.1–6.25 μg/mL against M. tuberculosis H37Rv), emphasizing the pharmacophoric importance of the C6 position [2].
The hybridization of purine and guanidine at the C6 position—yielding 2-(7H-purin-6-yl)guanidine—creates a multimodal pharmacophore leveraging complementary bioactivity:
Table 3: Hydrogen-Bonding Capacity of 2-(7H-Purin-6-yl)guanidine vs. Precursors
Compound | H-Bond Donors | H-Bond Acceptors | Polar Surface Area (Ų) |
---|---|---|---|
Guanidine | 2 | 1 | ~41 |
Purine | 1 | 3 | ~61 |
2-(7H-Purin-6-yl)guanidine | 3 | 4 | ~102 |
Molecular modeling reveals synergistic binding:
Synthetically, 6-chloropurine serves as a linchpin for nucleophilic displacement by guanidine or protected derivatives, though racemization risks require chiral auxiliaries when amino acids are incorporated [2] [4]. Bioisosteric replacements (e.g., 2-aminopyridine for guanidine) offer metabolic stability but may sacrifice potency due to reduced basicity [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: